
3-butanoyl-7-hydroxy-2H-chromen-2-one
Vue d'ensemble
Description
3-butanoyl-7-hydroxy-2H-chromen-2-one, also known as 3-butanoyl-7-hydroxychromone, is a naturally occurring organic compound that belongs to the class of chromones. It is a yellow-colored solid that is soluble in organic solvents and has a molecular weight of 204.26 g/mol. The compound has a wide range of applications in the pharmaceutical and cosmetic industries, as well as in scientific research. It has been used in the synthesis of various drugs, such as anti-inflammatory agents, and has shown promise in the treatment of various diseases.
Applications De Recherche Scientifique
Inhibitor for Protein Tyrosine Phosphatase 1B
Derivatives of 2H-chromen-2-one, such as “3-butanoyl-7-hydroxy-2H-chromen-2-one”, have been used as inhibitors for protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme in the regulation of insulin signaling and is considered a potential target for the treatment of type 2 diabetes and obesity .
Acetylcholinesterase Inhibition
These compounds are also known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, which is important for learning and memory. Inhibitors of this enzyme are sought after for potential treatments of Alzheimer’s disease .
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) plays a significant role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues. Inhibitors of MAO can be used in the treatment of psychiatric and neurological disorders, including depression and Parkinson’s disease .
Fluorescent Material Production
The 7-hydroxy-2H-chromen-2-one core is widely used as a fluorophore in sensors and probes due to its high water solubility and the relatively simple methods of modifying its hydroxyl group. This makes it useful in the production of fluorescent materials .
Synthesis of Biologically Active Derivatives
Multicomponent reactions involving 3-butanoyl-7-hydroxy-2H-chromen-2-one can lead to the generation of potentially biologically active pyran and pyridine derivatives. These derivatives are studied for various biological activities .
Dye and Pigment Industry
The derivatives of 2H-chromen-2-one are also significant in the dye and pigment industries, where they are utilized in the production of various coloring agents due to their chromophoric properties .
Propriétés
IUPAC Name |
3-butanoyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLOZYLFQMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432213 | |
| Record name | 3-butyryl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butanoyl-7-hydroxy-2H-chromen-2-one | |
CAS RN |
19491-89-5 | |
| Record name | 3-butyryl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



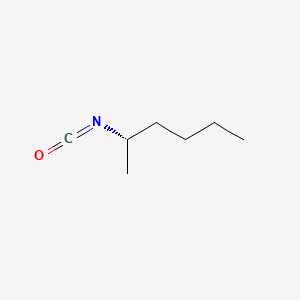
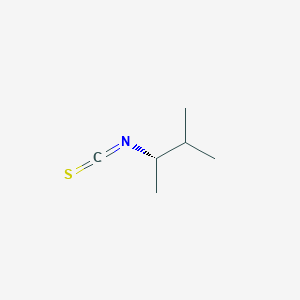
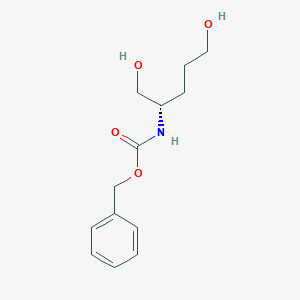
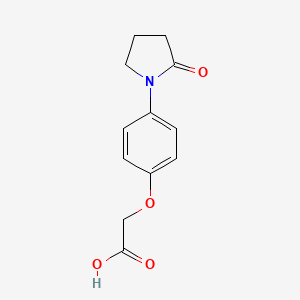

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
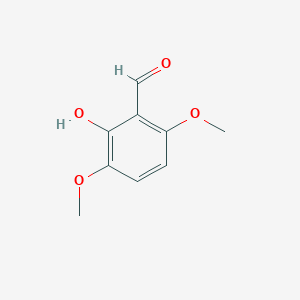



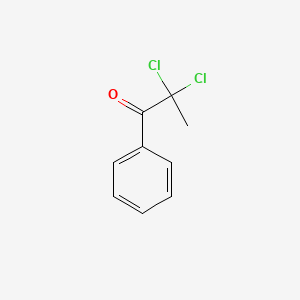
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)

